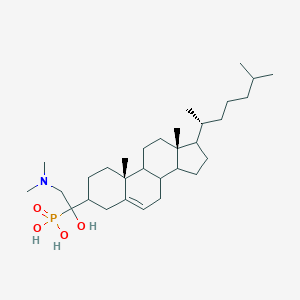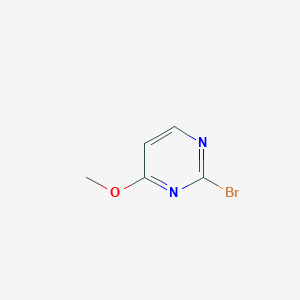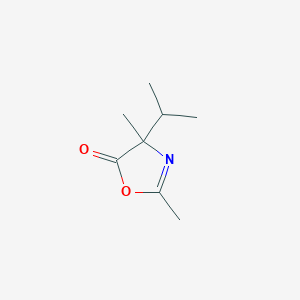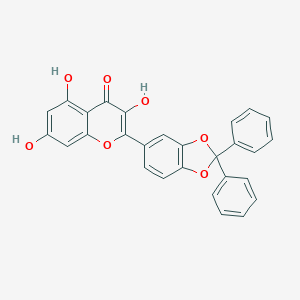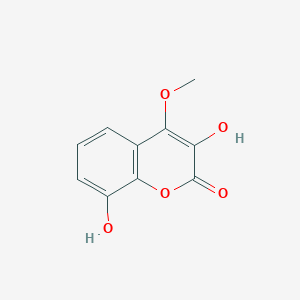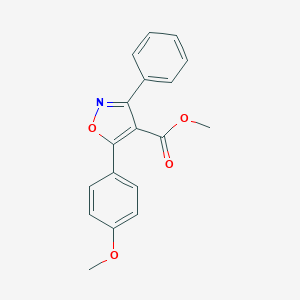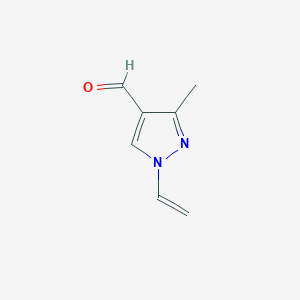
3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 120841-95-4 . It has a molecular weight of 136.15 and its IUPAC name is 3-methyl-1-vinyl-1H-pyrazole-4-carbaldehyde .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a topic of interest in recent years . A simple and straightforward multicomponent reaction of vinyl azide, aldehyde, and tosylhydrazine can afford 3,4,5-trisubstituted 1H-pyrazoles regioselectively in good yields in the presence of a base .Molecular Structure Analysis
The molecular structure of 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde contains a total of 18 bonds, including 10 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 aldehyde (aromatic), and 1 Pyrazole .Physical And Chemical Properties Analysis
3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde is a solid at room temperature . It has a density of 1.2±0.1 g/cm3 , a boiling point of 295.9±20.0 °C at 760 mmHg , and a flash point of 137.2±28.2 °C .Applications De Recherche Scientifique
Chemical Synthesis Intermediate
“3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde” can be used as a chemical synthesis intermediate . It can be used to further synthesize other organic compounds .
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Dye Industry
“3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde” can be used as an organic dye . Organic dyes have applications in various industries, including textiles, plastics, and food.
Biochemical Research
The compound can be used in biochemical research , potentially contributing to our understanding of biological systems at the molecular level.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-ethenyl-3-methylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-3-9-4-7(5-10)6(2)8-9/h3-5H,1H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWNBNOCZFGASD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360459 |
Source


|
| Record name | 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
120841-95-4 |
Source


|
| Record name | 3-Methyl-1-vinyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

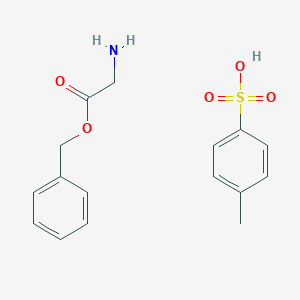
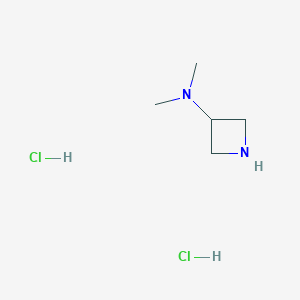
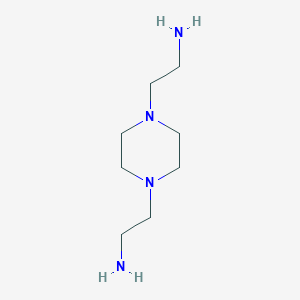
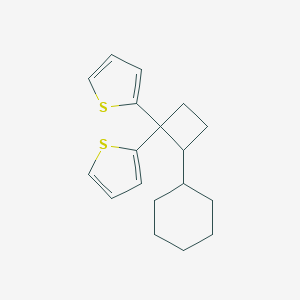
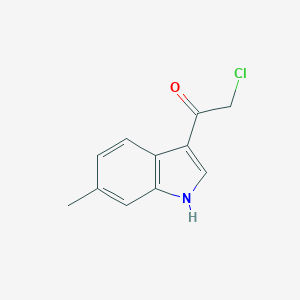
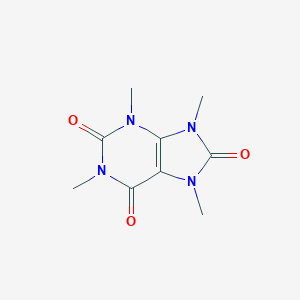
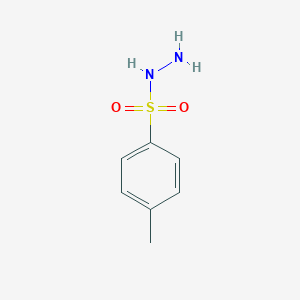
![N-[2-(1-piperazinyl)ethyl]ethylenediamine](/img/structure/B56590.png)
